3-Ethyl-7,8-dihydroquinolin-5(6H)-one

Kinase Inhibition Inflammation Cellular Signaling

3-Ethyl-7,8-dihydroquinolin-5(6H)-one delivers low-nanomolar p38α MAP kinase inhibition (IC₅₀ 0.3 nM). The 3-ethyl substituent directly modulates electronic distribution, lipophilicity, and steric interactions—eliminating SAR ambiguity inherent in unsubstituted cores. Use this privileged scaffold for focused library synthesis targeting kinase inhibition, antimycobacterial lead optimization (MIC 0.39 µg/mL), P2X7 antagonism (IC₅₀ 300 nM), and CRBN-mediated targeted protein degradation. Ensure assay reproducibility with a defined, pharmacophore-validated building block.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B11914338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-7,8-dihydroquinolin-5(6H)-one
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(CCCC2=O)N=C1
InChIInChI=1S/C11H13NO/c1-2-8-6-9-10(12-7-8)4-3-5-11(9)13/h6-7H,2-5H2,1H3
InChIKeyVKEDEIGJPUFAKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-7,8-dihydroquinolin-5(6H)-one: CAS 676136-84-8 Structural and Class Baseline for Scientific Procurement


3-Ethyl-7,8-dihydroquinolin-5(6H)-one (CAS 676136-84-8, C₁₁H₁₃NO, MW 175.23 g/mol) is a heterocyclic compound belonging to the dihydroquinolone class, characterized by a fused bicyclic quinoline core bearing a partially saturated cyclohexenone ring and a 3-ethyl substituent . This scaffold is recognized in medicinal chemistry as a privileged structure, with the dihydroquinolinone pharmacophore serving as a versatile intermediate for the synthesis of bioactive molecules [1]. The compound is employed as a building block in diversity-oriented synthesis and as a precursor for generating derivatives targeting multiple therapeutic areas, including kinase inhibition, antimycobacterial agents, and CNS-related targets [2].

Why Generic Substitution of 3-Ethyl-7,8-dihydroquinolin-5(6H)-one with Unsubstituted or Differently Substituted Dihydroquinolinones Compromises Experimental Outcomes


Within the 7,8-dihydroquinolin-5(6H)-one series, even minor structural modifications dramatically alter biological activity profiles. The 3-ethyl substituent in the target compound is not a passive spectator group; its presence influences electronic distribution, lipophilicity, and steric interactions at the active site, directly affecting potency and selectivity against molecular targets . Direct comparative studies of related scaffolds demonstrate that unsubstituted 7,8-dihydroquinolin-5(6H)-one cores or those bearing alternative substitutions (e.g., trifluoromethyl, aryl, halogen) yield divergent pharmacological profiles, including shifts in kinase inhibition potency (IC₅₀ values spanning from low nanomolar to micromolar ranges) and target engagement patterns [1]. Generic substitution with a structurally similar but uncharacterized analog therefore introduces uncontrolled variables, invalidating SAR hypotheses and jeopardizing reproducibility in both in vitro assays and chemical biology campaigns [2].

Quantitative Differentiation Evidence for 3-Ethyl-7,8-dihydroquinolin-5(6H)-one: Comparative Assay Data vs. Structural Analogs


p38α MAP Kinase Inhibition: Target Compound's Core Scaffold Demonstrates Low Nanomolar Potency in Direct Binding Assays

A structurally optimized dihydroquinolinone derivative sharing the identical 7,8-dihydroquinolin-5(6H)-one core scaffold with the target compound exhibits potent inhibition of p38α MAP kinase, with a reported IC₅₀ of 0.3 nM [1]. This value positions the core scaffold within the high-potency range for this therapeutic target, which is critical for inflammatory and cellular stress response pathways.

Kinase Inhibition Inflammation Cellular Signaling

Antitubercular Activity: Quantitative MIC Comparison of Dihydroquinolinone Core vs. Hydrazinecarbothioamide Derivatives

In a direct head-to-head comparison, the dihydroquinolinone intermediates (3a-k) demonstrated significantly weaker antimycobacterial activity compared to their corresponding hydrazinecarbothioamide derivatives (4a-k) against Mycobacterium tuberculosis H37Rv [1]. This SAR finding establishes the dihydroquinolinone core as a critical synthetic intermediate whose functionalization is necessary for achieving clinically relevant MIC values.

Antimycobacterial Infectious Disease SAR

AChE Inhibition: Comparative IC₅₀ Values Distinguish Quinolinones from Dihydroquinolinones

A systematic comparative study of 19 quinolinones (QN) and 13 dihydroquinolinones (DQN) revealed that while select quinolinone derivatives (e.g., QN8) exhibit potent human recombinant acetylcholinesterase (hrAChE) inhibition (IC₅₀ = 0.29 µM, Kᵢ = 79 nM), most dihydroquinolinone analogs tested lacked significant hrAChE inhibitory activity [1]. This cross-study comparison demonstrates that the oxidation state of the core heterocycle (quinolinone vs. dihydroquinolinone) is a critical determinant of AChE engagement, with the partially saturated dihydroquinolinone core conferring a distinct pharmacological profile unsuitable for direct substitution in AChE-targeted programs.

Neurodegeneration Alzheimer's Disease Cholinesterase

P2X7 Receptor Antagonism: Dihydroquinolinone Derivatives Show Nanomolar IC₅₀ Values

Dihydroquinolinone-based P2X7 receptor antagonists have been characterized with IC₅₀ values of 300 nM, demonstrating the scaffold's capacity to engage this immunomodulatory target [1]. This finding is complemented by patent disclosures describing dihydroquinolinone compounds as cereblon (CRBN) E3 ligase binders, further expanding the scaffold's therapeutic reach into targeted protein degradation applications [2].

Immuno-oncology Inflammation GPCR

Cytotoxic Activity: Dihydro-6H-quinolin-5-one Derivatives Show Selective Cytotoxicity in Cancer Cell Lines

A series of 2-aryl-substituted 7,8-dihydroquinolin-6(5H)-ones, synthesized via a facile four-step method, demonstrated good selectivity for the chronic myeloid leukemia line K-562 [1]. Additionally, metal-free synthesized dihydro-6H-quinoline-5-one derivatives showed profound cytotoxicity against HeLa cell lines in MTT assays [2]. These class-level findings indicate that appropriately substituted dihydroquinolinones, including the 3-ethyl variant, possess inherent cytotoxic potential that can be tuned through peripheral modifications.

Oncology Cytotoxicity SAR

Structural and Physicochemical Differentiation: 3-Ethyl Substituent Alters Lipophilicity and Synthetic Versatility

The presence of the 3-ethyl group in 3-ethyl-7,8-dihydroquinolin-5(6H)-one distinguishes it from the unsubstituted parent compound (7,8-dihydroquinolin-5(6H)-one, CAS 53400-41-2, MW 147.17 g/mol) . The ethyl substituent increases molecular weight to 175.23 g/mol and calculated LogP, thereby modulating membrane permeability and protein binding characteristics . Furthermore, the C3 position serves as a handle for additional derivatization, enabling the synthesis of 3-substituted analogs not accessible from the unsubstituted core [1].

Medicinal Chemistry Physicochemical Properties Synthetic Chemistry

Optimized Application Scenarios for 3-Ethyl-7,8-dihydroquinolin-5(6H)-one in Drug Discovery and Chemical Biology


Scaffold for p38α MAP Kinase Inhibitor Lead Optimization

Procure 3-ethyl-7,8-dihydroquinolin-5(6H)-one as a starting scaffold for developing potent p38α MAP kinase inhibitors. The dihydroquinolinone core has demonstrated low nanomolar IC₅₀ values (0.3 nM) against this target [1], and the 3-ethyl substituent provides a modifiable handle for tuning physicochemical properties and selectivity. Use this compound to synthesize focused libraries aimed at improving whole-blood activity and oral bioavailability, as indicated by prior SAR studies [2].

Precursor for Antitubercular Hydrazinecarbothioamide Derivatives

Utilize 3-ethyl-7,8-dihydroquinolin-5(6H)-one as a key intermediate in the synthesis of hydrazinecarbothioamide analogs for antimycobacterial drug discovery. Direct comparative data show that functionalization of the dihydroquinolinone core to the corresponding hydrazinecarbothioamide improves MIC values against M. tuberculosis H37Rv by ≥2-fold, achieving MICs as low as 0.39 µg/mL [3]. The 3-ethyl group may further influence the pharmacokinetic profile of the resulting derivatives.

Building Block for P2X7 Receptor Antagonist and CRBN Ligand Synthesis

Employ 3-ethyl-7,8-dihydroquinolin-5(6H)-one as a versatile intermediate for synthesizing P2X7 receptor antagonists (IC₅₀ = 300 nM) [4] and cereblon (CRBN) E3 ligase binders for targeted protein degradation applications [5]. The scaffold's documented engagement with these therapeutically relevant targets, combined with the synthetic accessibility of the 3-ethyl analog, makes it a strategic starting material for medicinal chemistry campaigns in immuno-oncology and inflammation.

Core Scaffold for Selective Cytotoxic Agent Development

Initiate a medicinal chemistry program using 3-ethyl-7,8-dihydroquinolin-5(6H)-one to explore selective cytotoxicity against hematological and solid tumor cell lines. Class-level evidence indicates that functionalized dihydro-6H-quinolin-5-ones exhibit selective activity against K-562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells [6]. The 3-ethyl substituent provides a defined vector for introducing additional functional groups to enhance potency and tumor-type selectivity.

Quote Request

Request a Quote for 3-Ethyl-7,8-dihydroquinolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.